molecular formula C8H4ClF3O3 B14014452 2-Chloro-3-(trifluoromethoxy)benzoic acid

2-Chloro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B14014452
M. Wt: 240.56 g/mol
InChI Key: WOMXORLJLQSCTD-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethoxy)benzoic acid typically involves the chlorination and trifluoromethoxylation of benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves continuous flow nitration processes. These processes are designed to handle the exothermic nature of the reactions and ensure consistent product quality . The use of microreactors and mixed acid systems helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-3-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H4ClF3O3

Molecular Weight

240.56 g/mol

IUPAC Name

2-chloro-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H4ClF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

WOMXORLJLQSCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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